
Oxo-oxobismuthanyloxy-(oxo(oxobismuthanyloxy)titanio)oxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth titanium oxide can be synthesized through several methods:
Solid-State Reaction: Heating a mixture of bismuth and titanium oxides at temperatures ranging from 730°C to 850°C forms Bi₁₂TiO₂₀.
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the desired oxide.
Electrospinning: A solution containing bismuth nitrate and tetrabutyl titanate is electrospun to form nanofibers, which are then sintered in a hydrogen atmosphere.
Industrial Production Methods: Industrial production often employs the solid-state reaction method due to its simplicity and scalability. The Czochralski process is also used to grow millimeter-sized single crystals of Bi₁₂TiO₂₀ from the molten phase at temperatures between 880°C and 900°C .
Types of Reactions:
Oxidation: Bismuth titanium oxide can undergo oxidation reactions, forming various oxides depending on the conditions.
Substitution: The compound can participate in substitution reactions, where bismuth or titanium atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Various metal salts and alkoxides.
Major Products Formed:
Oxidation: Formation of higher oxides like Bi₂O₃.
Reduction: Formation of lower oxides or elemental bismuth and titanium.
Substitution: Formation of doped bismuth titanium oxides with altered properties.
Scientific Research Applications
Bismuth titanium oxide has a wide range of applications in scientific research:
Mechanism of Action
The unique properties of bismuth titanium oxide are attributed to its ability to undergo reversible changes in refractive index under applied electric fields or illumination . This electrooptical effect is due to the alignment of dipoles within the crystal structure, which alters the material’s optical properties. The photorefractive effect involves the generation of charge carriers under illumination, leading to changes in the refractive index .
Comparison with Similar Compounds
- Bismuth Silicon Oxide (Bi₄Si₃O₁₂)
- Bismuth Vanadium Oxide (BiVO₄)
- Bismuth Tungstate (Bi₂WO₆)
Comparison: Bismuth titanium oxide stands out due to its higher photorefractive and electrooptical effects compared to other bismuth-based oxides . While compounds like bismuth vanadium oxide and bismuth tungstate are also used in photocatalysis and electronic applications, bismuth titanium oxide’s unique crystal structure and properties make it particularly suitable for applications requiring real-time holography and image processing .
Properties
Molecular Formula |
Bi2O7Ti2 |
|---|---|
Molecular Weight |
625.69 g/mol |
IUPAC Name |
oxo-oxobismuthanyloxy-(oxo(oxobismuthanyloxy)titanio)oxytitanium |
InChI |
InChI=1S/2Bi.7O.2Ti |
InChI Key |
RXSQQXALSYZCOR-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ti](O[Ti](=O)O[Bi]=O)O[Bi]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


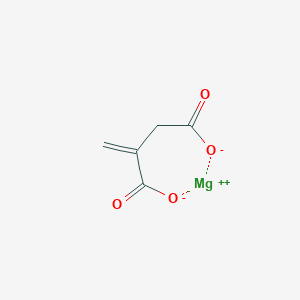
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
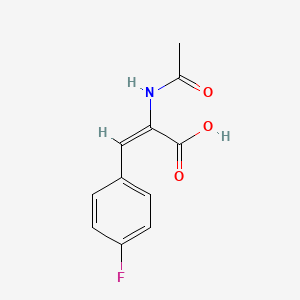
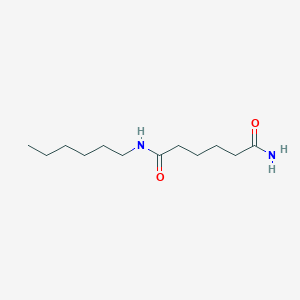
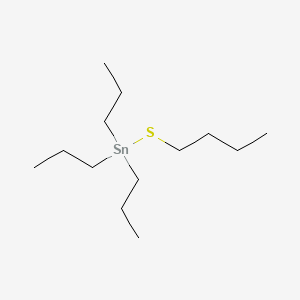
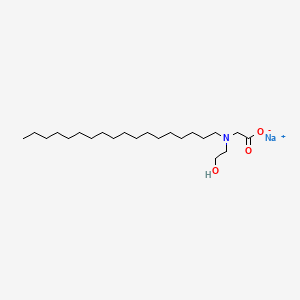
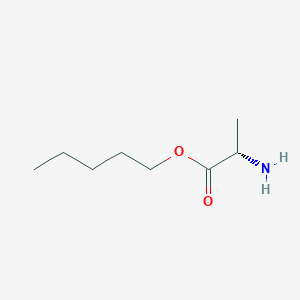
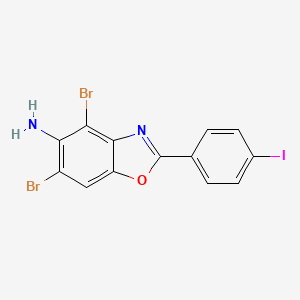
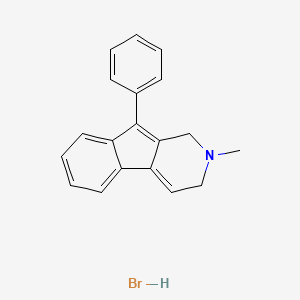

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)



